Yadanzioside F

説明

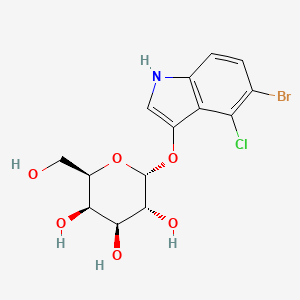

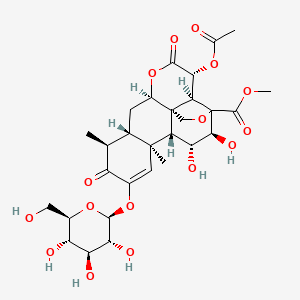

Yadanzioside F is a biochemical compound extracted from the seeds of Brucea javanica . It belongs to the category of natural compounds and the chemical family of Diterpenoids . It has been found to exhibit antileukemic activity .

Molecular Structure Analysis

The molecular formula of Yadanzioside F is C29H38O16 . Its molecular weight is 642.60 . The IUPAC name is methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo [12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate .

Physical And Chemical Properties Analysis

Yadanzioside F is a powder . It has a molecular weight of 642.60 . Its solubility properties are not explicitly mentioned, but it’s suggested to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Subheading Potential Antiviral Properties

Yadanzioside F, a compound identified in the seeds of Brucea javanica (L.) Merr., has demonstrated potent anti-Tobacco Mosaic Virus (TMV) activity. This was confirmed through various testing methods, including the conventional half-leaf and leaf-disk method coupled with Western blot analysis. The study highlighted that among the quassinoids tested, yadanzioside F exhibited strong antiviral activities with IC(50) values in the range of 3.42-5.66 µM, significantly outperforming the positive control, ningnanmycin, which had an IC(50) of 117.3 µM. This suggests a potential application of yadanzioside F in the development of antiviral agents, particularly against plant viruses like TMV (Yan et al., 2010).

Structure Elucidation and Compound Identification

Subheading Discovering and Characterizing New Compounds

In the quest to identify novel compounds from natural sources, yadanzioside F was characterized along with other quassinoids from Brucea javanica. The study involved meticulous analysis of spectroscopic data and chemical evidence to elucidate the structures of these compounds. The findings not only expanded the chemical diversity of compounds extracted from Brucea javanica but also provided a foundation for future research into their biological activities and potential applications (Kim et al., 2004).

Mild Inhibitory Effects on NO Production

Subheading Exploring Anti-inflammatory Properties

A study focusing on a new triterpenoid isolated from the aerial parts of Brucea javanica also shed light on yadanzioside F. The compound was among those that exhibited mild inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. This suggests a potential anti-inflammatory application of yadanzioside F, aligning with the broader search for natural compounds that can modulate inflammatory responses (Liu et al., 2009).

Inhibitory Effects on Tumor Cells

Subheading Potential Antitumor Activity

Research has also investigated the effects of compounds from Brucea javanica on tumor cells. Yadanzioside F, along with other compounds, was isolated from the cultivated dry seeds of the plant. The study evaluated their inhibitory effects on various tumor cell lines. While yadanzioside F demonstrated mild activity against certain tumor cells, other compounds in the study showed significant inhibitory activities, suggesting a potential role of these natural compounds, including yadanzioside F, in developing antitumor therapies (Liu et al., 2011).

特性

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)45-14)42-10(2)31)23(37)19(36)21(28)27(11,3)6-12(15(9)32)43-25-18(35)17(34)16(33)13(7-30)44-25/h6,9,11,13-14,16-23,25,30,33-37H,5,7-8H2,1-4H3/t9-,11-,13+,14+,16+,17-,18+,19+,20+,21+,22+,23-,25+,27-,28+,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBDRFPMKPUWDZ-TXPSYQKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915050 | |

| Record name | Methyl 15-(acetyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 72955 | |

CAS RN |

95258-11-0 | |

| Record name | Yadanzioside F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 15-(acetyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)

![N-[4-[3-[[6-(methanesulfonamido)quinolin-2-yl]methyl-methylamino]propoxy]phenyl]methanesulfonamide](/img/structure/B1682270.png)

![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)

![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)